molecular formula C12H24N2O2 B6340238 Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate CAS No. 1221342-50-2

Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate

Cat. No.: B6340238
CAS No.: 1221342-50-2
M. Wt: 228.33 g/mol
InChI Key: WPRYESSFOMFQJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Properties

IUPAC Name

methyl 3-(2-piperidin-1-ylethylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(10-12(15)16-2)13-6-9-14-7-4-3-5-8-14/h11,13H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRYESSFOMFQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NCCN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate typically involves the reaction of piperidine with ethylamine and butanoic acid derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired outcome but often involve specific temperatures, pressures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate is a compound that belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, which contributes to its biological activity. The structural formula can be represented as follows:

C12H22N2O2\text{C}_{12}\text{H}_{22}\text{N}_2\text{O}_2

This compound has been synthesized through various methods involving the reaction of piperidine with butanoic acid derivatives and ethylamine under controlled conditions.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to this compound. For instance, derivatives featuring piperidine moieties have shown significant antiviral activity against HIV-1 strains, with effective concentrations (EC50) in the nanomolar range. One such derivative demonstrated enhanced potency against resistant strains compared to first-line treatments like efavirenz .

Inhibition of DPP-IV Activity

Research indicates that compounds related to this compound can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. This inhibition suggests potential applications in managing type 2 diabetes and related metabolic disorders. In animal studies, administration of such compounds did not result in behavioral changes, indicating a favorable safety profile .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that its interaction with specific receptors and enzymes plays a crucial role in its pharmacological effects.

Binding Affinity Studies

Molecular modeling studies have been employed to elucidate the binding interactions between this compound and various biological targets. These studies provide insights into how structural modifications can enhance efficacy and reduce toxicity.

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound and its analogs. The following table summarizes key findings from recent studies:

Study Compound Activity EC50 (nM) Notes
Derivative AAntiviral3.43 - 21.4Effective against resistant HIV strains
Methyl AnalogDPP-IV InhibitionNot specifiedNo adverse behavioral changes in rats

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.